molecular formula C18H22FN5O2 B2555300 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1211186-60-5

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Cat. No.: B2555300
CAS No.: 1211186-60-5
M. Wt: 359.405
InChI Key: VWNINUJKHQRYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic small molecule of interest in early-stage pharmacological and biochemical research. Its structure incorporates a pyrimidine core, a 4-methylpiperazine group, and a 4-fluorobenzamide moiety, which are commonly found in compounds designed to modulate protein kinase activity . The presence of the pyrimidine scaffold suggests potential as a kinase inhibitor template, as this heterocycle is a well-known ATP-competitive pharmacophore that can target tyrosine and serine/threonine kinases involved in various disease pathways . The 4-methylpiperazine substituent is a privileged structure in medicinal chemistry that often enhances solubility and pharmacokinetic properties, and can be critical for interaction with biological targets . This specific molecular architecture makes the compound a valuable chemical probe for researchers investigating cellular signaling cascades, enzyme inhibition, and structure-activity relationships (SAR). It is primarily intended for use in in vitro assays and high-throughput screening campaigns to identify new lead compounds for the development of therapeutics, particularly in areas such as oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNINUJKHQRYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Attachment of the benzamide group: The final step involves the coupling of the fluorinated benzamide with the pyrimidine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison :

  • Core : Retains the 4-fluorobenzamide and ethyl linker but replaces the pyrimidine-methylpiperazine moiety with a piperazine ring bearing a 2-methoxyphenyl group.
  • Key Differences :
    • Heterocycle : Piperazine (vs. pyrimidine-methylpiperazine).
    • Substituent : Methoxyphenyl (electron-donating group) replaces pyrimidine.

Inferred Properties :

  • The methoxyphenyl group may enhance lipophilicity compared to the pyrimidine-methylpiperazine system.
  • Piperazine derivatives often exhibit improved solubility but reduced target specificity due to conformational flexibility .

4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide ()

Structural Comparison :

  • Core : Substitutes the pyrimidine with a pyridazine ring and introduces a 4-fluorophenyl group.
  • Key Differences :
    • Heterocycle : Pyridazine (vs. pyrimidine).
    • Substituents : Chloro (electron-withdrawing) replaces fluoro on benzamide; additional furan-methyl group.

Inferred Properties :

  • Pyridazine’s nitrogen arrangement may alter hydrogen-bonding interactions with targets.

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()

Structural Comparison :

  • Core : Pyridine replaces pyrimidine, with a trifluoromethyl group at position 4.
  • Key Differences :
    • Heterocycle : Pyridine (vs. pyrimidine).
    • Substituents : Trifluoromethyl (strongly electron-withdrawing) and dimethylamide (vs. ethyl-linked benzamide).

Inferred Properties :

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity.
  • Pyridine’s reduced nitrogen density may decrease polar interactions compared to pyrimidine .

4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide ()

Structural Comparison :

  • Core : Adds a pyridyl group to the benzamide nitrogen.
  • Key Differences :
    • Substituent : Pyridyl substitution introduces a basic nitrogen, altering electronic properties.
    • Linker : Ethyl-piperazine retained but with methoxyphenyl substitution.

Inferred Properties :

  • Pyridyl groups can improve solubility and modulate receptor affinity.
  • The dual aromatic systems (benzamide and pyridyl) may enhance π-π stacking interactions .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Benzamide Substituent Piperazine/Other Substituent Key Physicochemical Traits
Target Compound Pyrimidine 4-Fluoro 4-Methylpiperazine Moderate solubility, polar interactions
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide Piperazine 4-Fluoro 2-Methoxyphenyl Increased lipophilicity
4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide Pyridazine 4-Chloro 4-Fluorophenyl, furan-methyl Enhanced electron deficiency
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Pyridine N,N-Dimethyl 4-Methylpiperazine, trifluoromethyl High metabolic stability
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Piperazine 4-Fluoro, pyridyl 2-Methoxyphenyl Improved solubility, dual aromaticity

Discussion of Structural Impact on Bioactivity

  • Pyrimidine vs. Pyridazine/Pyridine : Pyrimidine’s dual nitrogen atoms facilitate hydrogen bonding with targets like kinases or receptors, whereas pyridazine/pyridine may reduce binding specificity .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) modulate electron density, influencing target interaction and metabolic stability.
  • Piperazine Modifications : Methylpiperazine enhances solubility, while methoxyphenyl or fluorophenyl substituents introduce steric bulk or lipophilicity .

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide?

Methodological Answer:

  • Key Steps :
    • Pyrimidine Core Preparation : Start with 6-chloropyrimidin-4-ol. React with 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80°C, 12h) to introduce the piperazine moiety .
    • Etherification : Couple the intermediate with 2-aminoethanol via Mitsunobu reaction (DIAD, PPh₃, THF) to form the ethoxyethyl linker .
    • Benzamide Formation : React with 4-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DCM .
  • Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via LC-MS .

Q. Q2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.4–3.0 ppm, pyrimidine aromatic protons at δ 8.2–8.5 ppm) .
  • HRMS/ESI-MS : Validate molecular weight (expected [M+H]+: ~416.4 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .

Q. Q3. How to design initial bioactivity screens for antimicrobial or enzyme-inhibitory potential?

Methodological Answer:

  • Bacterial Targets : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays (concentration range: 1–100 µg/mL) .
  • Enzyme Targets : Prioritize kinases or bacterial PPTases (e.g., AcpS-PPTase) via fluorescence-based inhibition assays (IC₅₀ determination) .
  • Controls : Include ciprofloxacin (antibacterial) and staurosporine (kinase inhibitor) as positive controls .

Advanced Research Questions

Q. Q4. How to perform structure-activity relationship (SAR) studies focusing on the 4-methylpiperazine moiety?

Methodological Answer:

  • Analog Synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or bulkier groups (e.g., 4-benzylpiperazine) .
  • Assay Design :
    • Kinase Profiling : Use a panel of 50+ kinases to assess selectivity (e.g., EGFR, VEGFR2) .
    • Cellular Uptake : Measure logP values and correlate with cytotoxicity (e.g., HepG2 cells) .
  • Data Analysis : Apply multivariate regression to identify substituents enhancing potency (e.g., methyl groups improve solubility vs. bulky groups reduce off-target effects) .

Q. Q5. How to resolve contradictions in reported bioactivity data across different bacterial strains?

Methodological Answer:

  • Hypothesis Testing :
    • Membrane Permeability : Use ethidium bromide accumulation assays to assess efflux pump activity in resistant strains .
    • Target Redundancy : Evaluate if dual targeting of AcpS- and Sfp-PPTases is required (via gene knockout strains) .
  • Advanced Techniques :
    • Microscopy : Visualize bacterial membrane disruption using SYTOX Green .
    • Proteomics : Identify differentially expressed proteins in treated vs. untreated bacteria via LC-MS/MS .

Q. Q6. What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to human kinases (e.g., ABL1, JAK2) vs. bacterial targets .
  • MD Simulations : Perform 100-ns simulations to assess stability of the piperazine-pyrimidine hinge region in kinase pockets .
  • ADMET Prediction : Calculate physicochemical properties (e.g., PSA, logD) using SwissADME to predict blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.